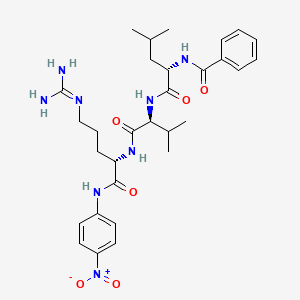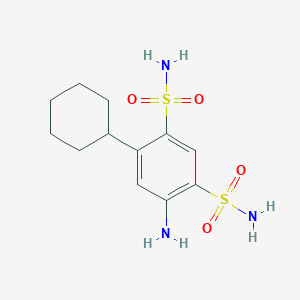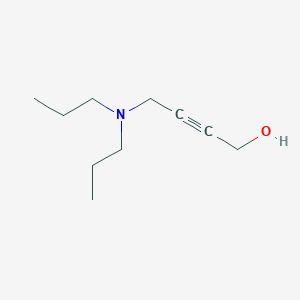
4-(Dipropylamino)but-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dipropylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H19NO It is a secondary amine with a hydroxyl group and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)but-2-yn-1-ol typically involves the reaction of propargyl alcohol with dipropylamine. One common method involves the use of a copper(I) iodide catalyst in the presence of paraformaldehyde and tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)but-2-yn-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: MCPBA in chloroform/dichloromethane/benzene.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Symmetrical ten-membered cyclic bisethers containing indole moieties.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(Dipropylamino)but-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A secondary amine with similar structural features but lacking the alkyne and hydroxyl groups.
Propargyl Alcohol: Contains an alkyne and hydroxyl group but lacks the dipropylamino moiety.
Uniqueness
4-(Dipropylamino)but-2-yn-1-ol is unique due to the presence of both the dipropylamino group and the alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65597-82-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(dipropylamino)but-2-yn-1-ol |
InChI |
InChI=1S/C10H19NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-4,7-10H2,1-2H3 |
InChI Key |
UUIXGSJVFOSOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
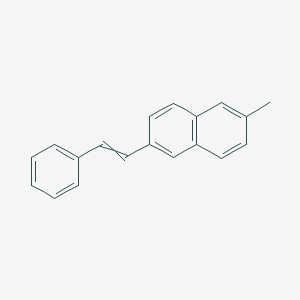
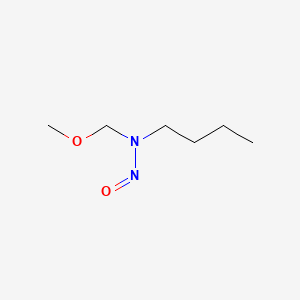

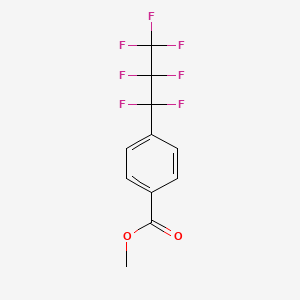
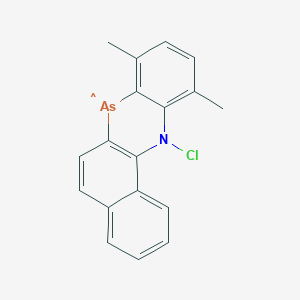
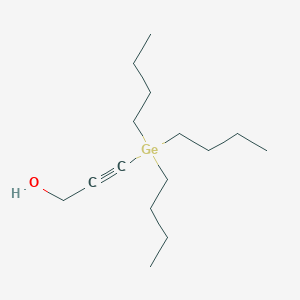
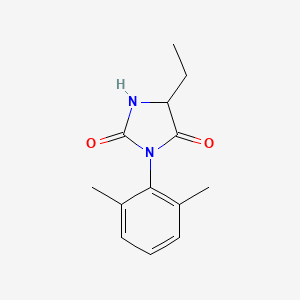
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
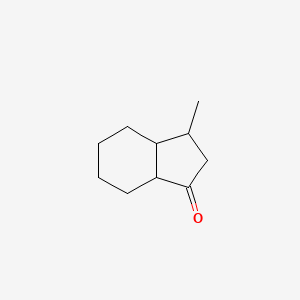
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
